2-(((1,3-Dithiolan-2-yl)methyl)thio)ethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1,3-Dithiolan-2-yl)methyl)thio)ethyl methacrylate is an organic compound with the molecular formula C10H16O2S3 and a molecular weight of 264.43 g/mol . This compound features a methacrylate group, which is commonly used in polymer chemistry, and a 1,3-dithiolan-2-yl moiety, which is known for its sulfur-containing heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1,3-Dithiolan-2-yl)methyl)thio)ethyl methacrylate typically involves the reaction of 1,3-dithiolane with methacrylic acid or its derivatives. The reaction is catalyzed by a Lewis acid or a Brönsted acid, such as yttrium triflate or p-toluenesulfonic acid . The reaction conditions often include refluxing in an organic solvent like petroleum ether or performing the reaction in water at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), is common to ensure high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(((1,3-Dithiolan-2-yl)methyl)thio)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as LiAlH4 or NaBH4.
Substitution: Reacting with nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions are carried out using organolithium (RLi) or Grignard reagents (RMgX) in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-(((1,3-Dithiolan-2-yl)methyl)thio)ethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating hydrogels and other materials for tissue engineering.
Mechanism of Action
The mechanism of action of 2-(((1,3-Dithiolan-2-yl)methyl)thio)ethyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, while the 1,3-dithiolan-2-yl moiety provides flexibility and stability to the resulting polymer . The molecular targets and pathways involved include the interaction with free radicals and the formation of covalent bonds with other monomers .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)ethyl methacrylate: Similar in structure but with a methylthio group instead of the 1,3-dithiolan-2-yl moiety.
2-(Dimethylamino)ethyl methacrylate: Contains a dimethylamino group, offering different chemical properties and applications.
2-(Trimethylsilyloxy)ethyl methacrylate: Features a trimethylsilyloxy group, providing unique reactivity and stability.
Uniqueness
2-(((1,3-Dithiolan-2-yl)methyl)thio)ethyl methacrylate is unique due to its combination of a methacrylate group and a sulfur-containing heterocyclic structure. This combination imparts distinctive properties, such as enhanced stability, flexibility, and reactivity, making it suitable for specialized applications in polymer chemistry and material science .
Properties
Molecular Formula |
C10H16O2S3 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-ylmethylsulfanyl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H16O2S3/c1-8(2)10(11)12-3-4-13-7-9-14-5-6-15-9/h9H,1,3-7H2,2H3 |
InChI Key |
ALVYODDWUXIUPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCSCC1SCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.